molecular formula C17H18N2OS B2849981 2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE CAS No. 692747-14-1

2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B2849981
CAS No.: 692747-14-1
M. Wt: 298.4
InChI Key: PFVBTKVGGOKVPL-UHFFFAOYSA-N
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Description

2-({[2-(2-Methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a sulfanylmethyl group and a 2-methylphenoxyethyl moiety.

Properties

IUPAC Name

2-[2-(2-methylphenoxy)ethylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13-6-2-5-9-16(13)20-10-11-21-12-17-18-14-7-3-4-8-15(14)19-17/h2-9H,10-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVBTKVGGOKVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2-methylphenoxy)ethyl chloride. The final step involves the reaction of 2-(2-methylphenoxy)ethyl chloride with 2-mercaptomethyl-1H-benzimidazole under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in substituent placement, heterocyclic cores, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Formula Key Features
2-({[2-(2-Methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole (Target) 1H-1,3-benzodiazole - 2-Methylphenoxyethyl group
- Sulfanylmethyl linker
C₁₈H₁₇N₃O₂S* Enhanced thiol reactivity; steric effects from 2-methyl group
1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole (YLO) Benzimidazole - 4-Methylphenoxyethyl group
- Phenoxyethylsulfanyl group
C₂₄H₂₄N₂O₂S Higher lipophilicity; extended aromatic system
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide Benzoxazole - 5-Methylbenzoxazole
- Acetohydrazide
C₁₀H₁₀N₃O₂S Electron-deficient core; potential for hydrogen bonding

*Calculated based on IUPAC name; exact formula may vary.

Physicochemical and Electronic Properties

  • This may impact binding affinity in biological targets .
  • Heterocyclic Core : Replacing benzodiazole (two nitrogen atoms) with benzoxazole (one nitrogen, one oxygen) increases the electron-deficient nature of the ring, altering solubility and reactivity .
  • Sulfur Linkers: The sulfanylmethyl group in the target compound vs.

Crystallographic Insights

Crystal structures of analogs like YLO () are often resolved using SHELX software (e.g., SHELXL for refinement), revealing bond lengths and angles critical for understanding conformational stability . For example:

  • YLO: The 4-methylphenoxy group adopts a planar conformation with the benzimidazole ring, minimizing steric clashes.

Biological Activity

The compound 2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a member of the benzodiazole family, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2OSC_{17}H_{18}N_{2}OS with a molecular weight of approximately 302.40 g/mol. The compound features a benzodiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC17H18N2OS
Molecular Weight302.40 g/mol
CAS Number692747-14-1
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The presence of the methylphenoxyethylthio group in this compound may enhance its interaction with biological targets involved in cancer progression.

The compound likely exerts its anticancer effects through:

  • Inhibition of cell proliferation: Studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis.
  • Targeting specific pathways: Benzodiazoles have been shown to interfere with signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Antimicrobial Activity

Benzodiazole derivatives have also been explored for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

Research Findings

  • A study highlighted that related benzodiazole compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that the sulfanyl group may play a role in enhancing this activity.

Neuroprotective Effects

There is emerging evidence suggesting that benzodiazole derivatives may offer neuroprotective benefits. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study

In a recent animal model study, a benzodiazole derivative demonstrated significant neuroprotection against induced oxidative stress, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

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